molecular formula C6H13Cl2N3 B2884139 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride CAS No. 1909317-10-7

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2884139
CAS No.: 1909317-10-7
M. Wt: 198.09
InChI Key: OAUQHQFRIWRBQX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of imidazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of imidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-imidazol-2-yl)ethanamine dihydrochloride
  • 2-(1H-imidazol-2-yl)ethanol dihydrochloride
  • 2-(1H-imidazol-2-yl)acetic acid dihydrochloride

Uniqueness

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched alkyl chain and imidazole ring make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQHQFRIWRBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-10-7
Record name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
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